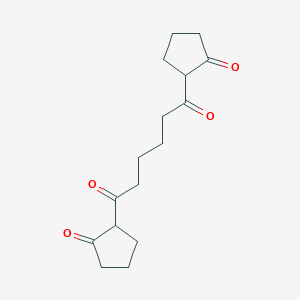

1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione

Beschreibung

1,6-Bis(2-oxocyclopentyl)hexan-1,6-dion ist eine organische Verbindung mit der Summenformel C16H22O4. Es ist ein Tetraketon, das heißt es enthält vier Ketongruppen.

Eigenschaften

CAS-Nummer |

194426-97-6 |

|---|---|

Molekularformel |

C16H22O4 |

Molekulargewicht |

278.34 g/mol |

IUPAC-Name |

1,6-bis(2-oxocyclopentyl)hexane-1,6-dione |

InChI |

InChI=1S/C16H22O4/c17-13(11-5-3-9-15(11)19)7-1-2-8-14(18)12-6-4-10-16(12)20/h11-12H,1-10H2 |

InChI-Schlüssel |

SPJCPXMQEROBGN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C(=O)C1)C(=O)CCCCC(=O)C2CCCC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,6-Bis(2-oxocyclopentyl)hexan-1,6-dion beinhaltet typischerweise die Reaktion von Hexan-1,6-dion mit Cyclopentanon unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer starken Base wie Natriumhydrid und einem Lösungsmittel wie Tetrahydrofuran (THF) durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umsetzung zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von 1,6-Bis(2-oxocyclopentyl)hexan-1,6-dion kann ähnliche Synthesewege, aber im größeren Maßstab umfassen. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,6-Bis(2-oxocyclopentyl)hexan-1,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppen in Alkohole umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ketongruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1,6-Bis(2-oxocyclopentyl)hexan-1,6-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Ketongruppen der Verbindung können kovalente Bindungen mit nukleophilen Stellen an Proteinen und Enzymen bilden, was zu einer Hemmung oder Modifikation ihrer Aktivität führt. Diese Wechselwirkung kann zelluläre Prozesse stören und zytotoxische Wirkungen induzieren, insbesondere in Krebszellen.

Wirkmechanismus

The mechanism of action of 1,6-Bis(2-oxocyclopentyl)hexane-1,6-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and induce cytotoxic effects, particularly in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,6-Bis(2-oxocyclohexyl)hexan-1,6-dion: Ein ähnliches Tetraketon mit Cyclohexylgruppen anstelle von Cyclopentylgruppen.

1,6-Bis(2-oxo-3-methylcyclohexyl)hexan-1,6-dion: Ein weiteres Tetraketon mit methylsubstituierten Cyclohexylgruppen.

Einzigartigkeit

1,6-Bis(2-oxocyclopentyl)hexan-1,6-dion ist aufgrund seiner spezifischen Cyclopentylgruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Die geringere Ringgröße von Cyclopentylgruppen im Vergleich zu Cyclohexylgruppen kann die Reaktivität der Verbindung und ihre Wechselwirkungen mit molekularen Zielstrukturen beeinflussen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.